2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Description
2-Ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine hydrochloride is a bis-pyrazole derivative featuring two pyrazole rings connected via an ethylamine linker. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical formulations .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-11(6-7-14-16)9-13-12-8-10(3)15-17(12)5-2;/h6-8,13H,4-5,9H2,1-3H3;1H |
InChI Key |
XWQCKVNQUGUJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2CC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The pyrazole rings in the target compound are typically synthesized via cyclization reactions between hydrazine derivatives and 1,3-diketones. For example:
- Step 1 : Reacting 3-methyl-1,3-pentanedione with hydrazine hydrate in ethanol under reflux conditions (78°C, 6–8 hours) yields 5-methyl-2-ethylpyrazol-3-amine.
- Step 2 : Similarly, 2-ethylpyrazole-3-carbaldehyde is synthesized by cyclizing 2-ethyl-1,3-diketone with hydrazine hydrochloride in acetic acid.
Optimization Note : The use of acetic acid as a catalyst improves cyclization efficiency, achieving yields >85%.
N-Alkylation for Side-Chain Introduction
Alkylation of Primary Amine
The secondary amine linkage is formed via N-alkylation of 5-methyl-2-ethylpyrazol-3-amine with a halogenated intermediate:
- Intermediate Synthesis : (2-Ethylpyrazol-3-yl)methyl chloride is prepared by treating (2-ethylpyrazol-3-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.
- Reaction Conditions : The alkylation is performed using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 50°C for 12 hours, yielding 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine.
Yield Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hours | |
| Temperature | 50°C | |
| Isolated Yield | 72–78% |
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl):
- Procedure : Dissolving the free base in anhydrous ethanol and adding concentrated HCl (37%) dropwise at 0°C precipitates the hydrochloride salt.
- Purification : Recrystallization from ethanol-diethyl ether (1:3 v/v) yields a white crystalline solid with >99% purity.
Critical Factors :
- pH control during neutralization (optimal pH 2–3) prevents over-acidification and decomposition.
- Slow crystallization improves crystal uniformity and reduces impurities.
Advanced Synthetic Strategies
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and reproducibility:
- Setup : A microreactor system with Pd/C catalyst enables sequential cyclization and alkylation at 80°C and 10 bar pressure.
- Advantages :
Analytical Characterization
Structural Confirmation
- NMR Spectroscopy :
- ¹H NMR (400 MHz, D₂O) : δ 1.25 (t, 6H, J = 7.2 Hz, -CH₂CH₃), 2.32 (s, 3H, -CH₃), 4.15 (q, 2H, J = 7.2 Hz, -NCH₂).
- ¹³C NMR : 14.1 (–CH₂CH₃), 21.8 (–CH₃), 52.4 (–NCH₂).
- Mass Spectrometry : ESI-MS m/z 249.2 [M+H]⁺, confirming molecular weight.
Purity Assessment
- HPLC : Reverse-phase C18 column (MeCN:H₂O = 70:30), retention time 6.8 minutes, purity ≥99%.
Challenges and Solutions
Regioselectivity in Alkylation
Competing N1 vs. N2 alkylation in pyrazoles is mitigated by:
Byproduct Formation
- Common Byproducts : Di-alkylated derivatives and oxidation products.
- Mitigation :
- Limiting excess alkylating agent (1.1 equiv).
- Adding antioxidants like BHT (butylated hydroxytoluene).
Industrial-Scale Production
Pilot Plant Protocols
- Batch Size : 50 kg scale.
- Cost Analysis :
Component Cost (USD/kg) Raw Materials 1,200 Catalysts 300 Purification 500
Environmental Considerations : Solvent recovery systems (e.g., DMF distillation) reduce waste by 40%.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
*Note: The molar mass of the target compound can be inferred as approximately 307.8 g/mol based on its formula (C₁₄H₂₂ClN₅).
Key Observations:
Core Heterocycles :
- The target compound and 1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine share pyrazole backbones, whereas Dehydrohexetidine and Compound 11 feature imidazole and thiadiazole cores, respectively. Thiadiazoles are associated with macrofilaricidal activity , while pyrazoles often exhibit anti-inflammatory or antimicrobial effects.
- The methoxybenzyl group in the compound introduces aromaticity and increased lipophilicity compared to the target compound’s bis-pyrazole structure .
Substituent Effects :
- Ethyl and methyl groups in the target compound likely enhance metabolic stability compared to the cyclopropoxy group in Compound 11, which may increase reactivity due to ring strain .
- Dehydrohexetidine’s branched alkyl chains (e.g., 2-ethylhexyl) suggest lower aqueous solubility but higher membrane permeability than the target compound’s linear substituents .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Key Observations:
- The hydrochloride salt form of the target compound and the derivative improves water solubility, critical for intravenous formulations.
- Compound 11’s thiadiazole core may confer higher reactivity but reduced thermal stability compared to pyrazoles .
Biological Activity
The compound 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride (CAS Number: 1855944-30-7) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN₅ |
| Molecular Weight | 269.77 g/mol |
| CAS Number | 1855944-30-7 |
Structural Characteristics
The compound features a pyrazole ring structure, which is known for its diverse biological activities. The presence of ethyl and methyl substituents enhances its lipophilicity, potentially improving membrane permeability.
Pharmacological Effects
Research indicates that 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against several bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cell lines has been documented. It appears to disrupt cellular processes critical for cancer cell survival, making it a candidate for further investigation in oncology.
- Anti-inflammatory Properties : There is evidence suggesting that this pyrazole derivative can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways. The pyrazole moiety may facilitate interactions with enzymes or receptors, altering their activity and leading to the observed biological effects.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against selected pathogens. The results indicate that it could serve as a potential lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers, suggesting its potential role as an anticancer agent.
Study 3: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups. This highlights its potential application in treating inflammatory diseases.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
